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Compound of Interest

Cbz-L-Trp-L-Met-L-Asp-L-Phe-
NH2

Compound Name:

Cat. No.: B14007046

Get Quote

\ J

Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 is the C-terminal tetrapeptide fragment of the larger
cholecystokinin (CCK) hormone.[1][2] While larger CCK peptides, such as CCK-8 and CCK-58,
have diverse roles in both the gastrointestinal system and the central nervous system (CNS),
CCK-4's effects are primarily localized to the brain.[1][3] Its sequence, Trp-Met-Asp-Phe-NH2,
is the minimum fragment required for high-affinity binding to the CCK-B receptor, which is
widely distributed throughout the brain.[4]

The N-terminal Carbobenzyloxy (Cbz or Z) group is a common protecting group used during
peptide synthesis.[5] The primary biological actions of CCK-4 are mediated through its agonism
of CCK-B receptors, which are implicated in anxiety, memory processes, and nociception.[3][4]
In contrast, CCK-A receptors are found mainly in the periphery and are involved in digestion
and satiety.[4]

Key Physicochemical Properties:
e Molecular Formula: C29H35N507S[1]

e Molar Mass: 597.69 g-mol-1[1]
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o Pharmacokinetics: CCK-4 has a short biological half-life of approximately 13 minutes and
must be administered intravenously due to its peptide nature and high hydrophilicity, which
result in poor oral bioavailability.[1][6]

Core Application: A Robust Model for Panic and
Anxiety Research

The most significant application of CCK-4 is its reliable induction of panic attacks in both
healthy volunteers and patients with panic disorder.[2][7] This has established the "CCK-4
challenge” as a standard experimental model to investigate the neurobiology of panic and to
screen potential anxiolytic therapies.[8][9]

Mechanism of Anxiogenic Action

Upon intravenous administration, CCK-4 rapidly crosses the blood-brain barrier and activates
CCK-B receptors in key brain regions associated with fear and anxiety, such as the amygdala,
hippocampus, cerebral cortex, and brainstem nuclei.[2][8] This activation is believed to trigger a
cascade of neurotransmitter release and neuronal firing that mimics the physiological and
psychological symptoms of a spontaneous panic attack.[2] Studies have shown that CCK-4
administration leads to increased GABA outflow from the cerebral cortex, a response that is
prevented by CCK-B antagonists.[10]
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Comparative Effects: Healthy vs. Panic Disorder
Patients

Clinical studies consistently demonstrate a heightened sensitivity to the panicogenic effects of
CCK-4 in patients with a history of panic disorder compared to healthy controls.
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Panic Disorder
Feature Healthy Volunteers . Source(s)
Patients

Incidence of Panic

17% 91% [7]
Attack (25 pg dose)
Incidence of Panic
47% 100% [7]
Attack (50 pg dose)
Symptom Severity Moderate High [7]
Closely resembles Identical to
Symptom Profile spontaneous panic spontaneous panic [8][11]
attacks attacks

This differential sensitivity suggests an underlying dysregulation of the CCK system in
individuals with panic disorder, possibly involving increased receptor sensitivity or altered
endogenous CCK metabolism.[2][8]

Neuroanatomical Correlates of CCK-4 Induced Panic

Functional neuroimaging studies using positron emission tomography (PET) and functional
magnetic resonance imaging (fMRI) have identified a network of brain regions activated during
a CCK-4-induced panic attack. These include:

Anterior cingulate gyrus[2][12]

Claustrum-insular-amygdala region[2][13]

Cerebellar vermis[2]

Hypothalamus and brainstem[8][13]

These findings provide a neuroanatomical map of the panic response, offering specific targets
for therapeutic intervention.[12][13]

Comparative Analysis: CCK-4 Analogues and
Alternatives
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The development of CCK-4 analogues has been crucial for elucidating structure-activity
relationships and for creating more potent or selective research tools, including both agonists
and antagonists.

Structure-Activity Relationships and Analogue
Performance

Modifications to the core Trp-Met-Asp-Phe-NH2 sequence can dramatically alter receptor
affinity and biological activity. Research has shown that the hydrophobic side chains of Trp,
Met, and Phe are critical for binding.[14]

© 2026 BenchChem. All rights reserved. 5/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7837225/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14007046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound/An  Modification o Receptor
Key Finding Source(s)
alogue from CCK-4 Target
N-terminal Boc Standard potent
Boc-CCK4 protecting group and selective CCK-B (Agonist) [14]
instead of Chz CCK-B agonist.
Ac-CCK4[trans- Met replaced Higher affinity for
3-(n-propylthio)- with a substituted = CCK-B receptor CCK-B (Agonist) [14]
L-proline3?] proline than Boc-CCKA4.
Trp replaced with  Retains
Glp-Met-Asp- Glp significant CCK-A/B [15]
Phe-NH2 (pyroglutamic insulin-releasing (Agonist)
acid) activity.
Retains
Pro-Met-Asp- Trp replaced with  significant CCK-A/B (15]
Phe-NH2 Pro (proline) insulin-releasing (Agonist)
activity.
Dose-
] dependently
Non-peptide CCK-B
L-365,260 ) blocks CCK-4- . [2][7]
antagonist ) ) (Antagonist)
induced panic
attacks.
Failed to affect
CCK-4-induced
Non-peptide symptoms in CCK-B
Cl-988 P p Y .p ) . [2][16]
antagonist panic disorder (Antagonist)

patients in one

study.

These studies highlight that substitutions at the Met position can enhance CCK-B affinity, while
modifications at the N-terminus can modulate other biological activities like insulin secretion.

[14][15] The development of potent CCK-B antagonists like L-365,260 has been instrumental in
confirming that the panicogenic effects of CCK-4 are mediated through this receptor subtype.[2]

[7]
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Experimental Protocols

The following protocols are provided as validated starting points for researchers. All procedures
involving human subjects or animals must be approved by an appropriate institutional review
board.

Protocol: CCK-4 Challenge for Panic Induction In
Humans

Objective: To induce a panic attack under controlled clinical conditions to assess the efficacy of
an experimental anxiolytic drug.

Methodology:

o Subject Recruitment: Recruit participants (e.g., diagnosed with Panic Disorder) and healthy
controls. Ensure all participants provide informed consent.

o Setup: Participants are comfortably seated in a quiet room. An intravenous (IV) catheter is
inserted into a forearm vein. Baseline physiological measures (heart rate, blood pressure)
and psychological ratings (e.g., Panic Symptom Scale, PSS) are recorded.[8][17]

e Drug Administration:

o Administer the experimental anxiolytic drug or placebo according to the study design (e.g.,
2 hours prior to challenge).[16]

o Administer a bolus IV injection of CCK-4 (e.g., 20-50 ug) or saline placebo over 5-10
seconds.[1][7][16] A double-blind design is critical.[7]

o Data Collection:

o Continuously monitor heart rate and blood pressure for at least 20 minutes post-injection.
[17]

o Administer the PSS and other anxiety scales at fixed time points (e.g., 2, 5, 10, 15
minutes) post-injection.[8]
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o A panic attack is typically defined by the subject experiencing a set number of symptoms
according to DSM criteria.[7][17]

e Analysis: Compare the incidence and severity of panic symptoms, as well as physiological
changes, between the active drug and placebo groups.

Click to download full resolution via product page

Protocol: Rodent Model of CCK-4-Induced Anxiety

Objective: To assess the anxiolytic potential of a test compound in a preclinical model.

Methodology:

Animals: Use a validated rodent strain known to exhibit anxiogenic-like responses to CCK-4.
[4] House animals under standard conditions.

o Apparatus: Utilize a standard anxiety behavioral test, such as the Elevated Plus Maze (EPM)
or Light-Dark box.[4][9]

e Drug Administration:
o Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

o After an appropriate pretreatment time, administer CCK-4 (e.g., 3-30 pg/kg, i.p.) or saline.
[10]

o Behavioral Testing:

o Shortly after CCK-4 administration, place the animal in the testing apparatus (e.g., the
center of the EPM).

o Record behavior for a set duration (e.g., 5 minutes). Key measures for the EPM include
time spent in the open arms and number of entries into the open arms.
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» Analysis: Anxiolytic compounds are expected to reverse the effects of CCK-4, leading to an
increase in open-arm exploration compared to the CCK-4 + vehicle group.[9]

Alternative Research Applications

While primarily used in anxiety research, CCK-4 and its analogues have been studied in other
physiological contexts:

¢ Gastrointestinal Function: CCK-4 is also known as tetragastrin and can stimulate gastric acid
secretion.[18] Certain analogues have also been shown to be potent insulin secretagogues,
suggesting a role in pancreatic endocrine function.[15][19]

 Memory and Learning: Some studies have indicated that CCK peptides can modulate
memory processes, with CCK-4 shown to enhance habituation in certain behavioral tests.[4]

Limitations and Future Directions

The primary limitation of CCK-4 as a potential therapeutic lead is its peptidic nature, which
confers poor oral bioavailability and a short half-life.[6] This makes it unsuitable for chronic oral
administration. However, its value lies in its utility as a research tool.

Future research is focused on leveraging the knowledge gained from CCK-4 studies to develop
non-peptide, orally bioavailable CCK-B receptor antagonists.[3] While several candidates have
been tested, clinical success in treating panic disorder has been limited, indicating the complex
pathophysiology of the disease that likely involves multiple neurotransmitter systems beyond
CCK.[2] Continued research using the CCK-4 challenge model will be essential for dissecting
these complex interactions and developing more effective anxiolytic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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